This compound is categorized under the API family of ketoprofen derivatives, commonly utilized in research settings for its potential therapeutic applications. It serves as an impurity reference material and is produced in accordance with ISO 17025 standards, ensuring quality and compliance in laboratory settings .
The synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can be achieved through several methods, typically involving the modification of phenolic compounds. One common synthetic route includes the following steps:
Key technical parameters include temperature control during reactions and monitoring pH to optimize yield and minimize side reactions.
The molecular structure of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can be represented using various structural notations:
CC(C(=O)O)c1cccc(c1)C(O)c2ccccc2
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
The compound features a propanoic acid backbone with two phenyl rings attached at specific positions, which contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity.
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can undergo various chemical reactions typical for carboxylic acids and phenolic compounds:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological profile.
The mechanism of action for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in analgesic and anti-inflammatory effects, making it useful in treating conditions such as arthritis and other inflammatory disorders.
Studies have shown that compounds similar to this one exhibit significant activity against inflammatory pathways, although specific quantitative data on this compound's potency may vary across different research contexts.
The physical and chemical properties of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid has several scientific applications:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: